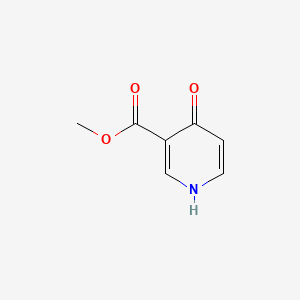

Methyl 4-hydroxynicotinate

Vue d'ensemble

Description

Methyl 4-hydroxynicotinate is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is also known by other names such as 4-HYDROXYPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER and 4-HYDROXY-NICOTINIC ACID METHYL ESTER . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Methyl 4-hydroxynicotinate involves the dissolution of 4-Hydroxynicotinic acid in methanol, followed by the addition of sulfuric acid. The mixture is then stirred at 70°C under a nitrogen atmosphere for 12 hours .

Molecular Structure Analysis

The InChI code for Methyl 4-hydroxynicotinate is 1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) and the InChI key is IHBXKOZLARNEHF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Methyl 4-hydroxynicotinate is a solid under normal conditions . The compound’s density, boiling point, flash point, and refractive index are not specified in the search results.

Applications De Recherche Scientifique

Analytical Applications in Lipid Peroxidation Assays

Methyl 4-hydroxynicotinate, along with other related compounds, has been studied for its applications in the field of lipid peroxidation. One significant research found that 1-methyl-2-phenylindole, which reacts with malondialdehyde (MDA) and 4-hydroxyalkenals like 4-hydroxynicotinate, can be used to develop colorimetric assays for lipid peroxidation. This methodology clarifies complex patterns of tissue-specific MDA production in vivo and is used in determining the amount of MDA and 4-hydroxyalkenals in biological samples, a crucial aspect in studying oxidative stress and related pathologies (Gérard-Monnier et al., 1998).

Pest Management

Methyl isonicotinate, a compound closely related to Methyl 4-hydroxynicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. It shows behavioral responses in trap capture of various thrips species, indicating its potential use in enhanced monitoring and various pest management strategies in agriculture (Teulon et al., 2017).

Chemical Synthesis and Molecular Analysis

Research focusing on the chemical properties of Methyl 4-hydroxynicotinate derivatives has contributed to synthetic chemistry. For instance, the synthesis of (4+3) cycloadducts involving N-Methylation of methyl 5-hydroxynicotinate has been explored, demonstrating high regioselectivity and yielding structures resembling natural alkaloids, which are significant in developing pharmaceutical compounds (Fu et al., 2017).

Spectroscopy and Fluorescence Studies

Methyl 2-hydroxynicotinate, another derivative, has been studied using spectroscopic techniques. This research provides insights into intramolecular proton transfer and the behavior of such compounds in different solvents, which is crucial for understanding their chemical behavior in various environments (Balamurali & Dogra, 2004).

Safety and Hazards

Methyl 4-hydroxynicotinate is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

This action is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, enhancing local blood flow at the site of application .

Biochemical Pathways

M4HN, as a derivative of nicotinic acid, is likely involved in the NAD+ metabolic pathway. NAD+ is a key cofactor in redox reactions, carrying electrons from one reaction to another. The transfer of electrons is a crucial step in the energy production pathways within cells .

Pharmacokinetics

M4HN has high gastrointestinal absorption, indicating that it can be efficiently absorbed into the bloodstream after oral administration .

Result of Action

The primary result of M4HN’s action is the local vasodilation, or widening of blood vessels, which enhances local blood flow . This can lead to a warming sensation and potential relief from muscle and joint pain .

Propriétés

IUPAC Name |

methyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXKOZLARNEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986646 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67367-25-3, 67367-24-2 | |

| Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

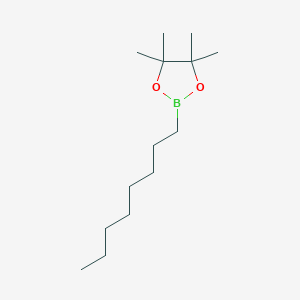

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178603.png)